molecular formula C9H9NO B1338698 3-(1-Hydroxyethyl)benzonitrile CAS No. 115098-69-6

3-(1-Hydroxyethyl)benzonitrile

Cat. No.: B1338698
CAS No.: 115098-69-6
M. Wt: 147.17 g/mol
InChI Key: ZGFGALOARUPOBS-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO. It consists of a benzonitrile backbone with a hydroxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically requires mild conditions and can be catalyzed by acids . Another approach involves the use of ionic liquids as recycling agents, which can simplify the separation process and eliminate the need for metal salt catalysts .

Industrial Production Methods

Industrial production of benzonitrile derivatives often involves the cyanation of benzene halides or the ammoxidation of toluene, ammonia, and air . These methods are advantageous due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aromatic compounds.

Mechanism of Action

The exact mechanism of action of 3-(1-Hydroxyethyl)benzonitrile is not fully understood. it is believed that the hydroxyethyl group may act as a hydrogen bond acceptor, allowing the compound to interact with other molecules. The nitrile group may act as a nucleophile, facilitating reactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound without the hydroxyethyl substituent.

    3-(1-Hydroxyethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    3-(1-Hydroxyethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

3-(1-Hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(1-hydroxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGALOARUPOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459348
Record name 3-(1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115098-69-6
Record name 3-(1-hydroxyethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-acetylbenzonitrile (1 equivalent) in methanol at room temperature was added sodium borohydride (approx. 1.67 equivalents), and the reaction was stirred for approximately 20 minutes. Aqueous work-up provided the title compound.
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